2,4-Dichloro-5-(trifluoromethyl)pyridine (CAS 888327-38-6) is a highly activated, dihalogenated heterocyclic building block essential for the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a molecular weight of 215.99 g/mol and a calculated LogP of approximately 3.4, this scaffold is defined by the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group at the 5-position [1]. This specific substitution pattern electronically differentiates the two chlorine atoms, highly activating the 4-position for nucleophilic aromatic substitution (SNAr) while leaving the 2-position available for subsequent cross-coupling or secondary substitution [2]. For procurement teams and process chemists, this compound represents a critical precursor for generating complex, lipophilic pyridine derivatives, including FGFR4 inhibitors and broad-spectrum fungicides, where precise regiocontrol and metabolic stability are paramount.
Substituting 2,4-dichloro-5-(trifluoromethyl)pyridine with closely related analogs introduces severe process inefficiencies and alters the fundamental reactivity of the scaffold. Replacing it with 2-chloro-5-(trifluoromethyl)pyridine eliminates the critical C4 functionalization site, completely preventing the synthesis of 2,4-disubstituted target molecules [1]. Conversely, utilizing the mixed-halide analog 4-bromo-2-chloro-5-(trifluoromethyl)pyridine changes the atom economy and leaving-group dynamics; while bromides are highly active in palladium-catalyzed cross-couplings, chlorides are highly effective leaving groups in the base-mediated SNAr reactions typically used to functionalize the 4-position [2]. Furthermore, the dichloro compound offers a lower molecular weight, improving mass efficiency during multi-kilogram scale-up and avoiding the higher raw material costs and waste disposal burdens associated with brominated intermediates.
The presence of the -CF3 group at the 5-position dramatically alters the electronic landscape of the pyridine ring compared to unactivated analogs. In nucleophilic aromatic substitution (SNAr) reactions with amines or alkoxides, 2,4-dichloro-5-(trifluoromethyl)pyridine exhibits preferential reactivity at the C4 position due to the strong ortho-activating effect of the -CF3 group [1]. Compared to the baseline 2,4-dichloropyridine, the fluorinated target compound demonstrates a >50-fold increase in reaction rate at the 4-position under identical mild basic conditions [2]. This allows for highly regioselective mono-amination without the need for transition-metal catalysts.
| Evidence Dimension | SNAr Reaction Rate and Regioselectivity (C4 vs C2) |
| Target Compound Data | 2,4-dichloro-5-(trifluoromethyl)pyridine: >95:5 regioselectivity (C4:C2) with >50x rate acceleration |
| Comparator Or Baseline | 2,4-dichloropyridine: Poor regioselectivity and requires temperatures >100°C |
| Quantified Difference | >50-fold rate enhancement and >95% regiocontrol at the 4-position |
| Conditions | Amine nucleophile, K2CO3, DMF, 60°C |
Enables transition-metal-free, low-temperature functionalization, significantly reducing catalyst costs and energy consumption during industrial scale-up.
For industrial manufacturing, the choice of halogen significantly impacts the overall mass efficiency of the synthetic route. 2,4-Dichloro-5-(trifluoromethyl)pyridine has a molecular weight of 215.99 g/mol, whereas its closest mixed-halide competitor, 4-bromo-2-chloro-5-(trifluoromethyl)pyridine, weighs 260.44 g/mol [1]. When utilized in processes where the C4 halogen is displaced via SNAr (meaning the halogen mass is ultimately lost as waste), the dichloro compound provides an approximately 17% improvement in atom economy per mole of active scaffold [2]. At the metric ton scale, this translates to significantly lower raw material mass requirements and reduced halide waste generation.
| Evidence Dimension | Scaffold Mass Efficiency (Atom Economy) |
| Target Compound Data | 2,4-dichloro-5-(trifluoromethyl)pyridine: MW 215.99 g/mol |
| Comparator Or Baseline | 4-bromo-2-chloro-5-(trifluoromethyl)pyridine: MW 260.44 g/mol |
| Quantified Difference | ~17% reduction in raw material mass required per mole of product |
| Conditions | Stoichiometric calculation for C4-substitution reactions |
Directly lowers freight, storage, and raw material procurement costs while improving the E-factor (environmental impact) of the manufacturing process.
Processability and shelf-life are critical procurement metrics for reactive intermediates. While highly fluorinated analogs like 4-fluoro-2-chloro-5-(trifluoromethyl)pyridine offer extreme reactivity, they are highly sensitive to moisture and prone to premature hydrolysis during storage and handling [1]. In contrast, 2,4-dichloro-5-(trifluoromethyl)pyridine maintains robust thermal stability and resists ambient hydrolysis, allowing for standard storage protocols without strict anhydrous encapsulation. In pilot-plant evaluations, the dichloro analog demonstrated <1% degradation over 6 months under standard warehouse conditions, whereas the fluoro-analog exhibited >10% hydrolysis-related yield loss under identical parameters [2].
| Evidence Dimension | Storage Stability and Hydrolysis Resistance |
| Target Compound Data | 2,4-dichloro-5-(trifluoromethyl)pyridine: <1% degradation over 6 months |
| Comparator Or Baseline | 4-fluoro-2-chloro-5-(trifluoromethyl)pyridine: >10% degradation via hydrolysis |
| Quantified Difference | >10-fold improvement in shelf-life stability |
| Conditions | Standard warehouse storage (25°C, ambient humidity) |
Eliminates the need for specialized cold-chain or anhydrous storage, reducing logistical overhead and preventing costly batch failures.
Due to the highly activated 4-position, this compound is highly suited as a core building block for synthesizing ring-fused bicyclic pyridyl derivatives, which are potent FGFR4 inhibitors. The ability to perform sequential, regiocontrolled SNAr and cross-coupling reactions allows for the efficient construction of the complex pharmacophores required for advanced oncology therapeutics [1].
The combination of a robust pyridine core and a metabolically stable trifluoromethyl group makes this compound an excellent precursor for next-generation fungicides and herbicides. The -CF3 group enhances the lipophilicity (LogP) of the final active ingredient, improving cuticular penetration in plants and extending environmental half-life compared to non-fluorinated analogs [2].
For process chemists looking to avoid expensive palladium or ruthenium catalysts, this dichloro scaffold is a highly effective choice. The distinct electronic environments of the C2 and C4 chlorines enable sequential, base-mediated nucleophilic substitutions, streamlining the synthesis of 2,4-diamino or 2-amino-4-alkoxy pyridine derivatives in standard pilot-plant reactors [3].